molecular formula C14H12F3NO B13203195 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline

4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline

Cat. No.: B13203195
M. Wt: 267.25 g/mol
InChI Key: UCLSADIANOEFKD-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an aniline moiety

Preparation Methods

The synthesis of 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using halogenating agents or other electrophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the methoxy and aniline groups, enables the compound to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    4-Methoxy-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methoxy groups but differs in the position of these groups on the aromatic ring.

    2-(Trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.

    3-Methoxyaniline: Contains the methoxy group but lacks the trifluoromethyl group, affecting its reactivity and applications.

Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)10-5-6-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3

InChI Key

UCLSADIANOEFKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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